Cas no 2137532-88-6 (5-iodo-1-4-(propan-2-yl)phenyl-1H-pyrazole-4-carboxylic acid)

5-iodo-1-4-(propan-2-yl)phenyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-iodo-1-4-(propan-2-yl)phenyl-1H-pyrazole-4-carboxylic acid
- EN300-1124708
- 5-iodo-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
- 2137532-88-6
-
- インチ: 1S/C13H13IN2O2/c1-8(2)9-3-5-10(6-4-9)16-12(14)11(7-15-16)13(17)18/h3-8H,1-2H3,(H,17,18)
- InChIKey: AKYVYQIVGXTODU-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(=O)O)C=NN1C1C=CC(=CC=1)C(C)C
計算された属性
- せいみつぶんしりょう: 356.00218g/mol
- どういたいしつりょう: 356.00218g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
5-iodo-1-4-(propan-2-yl)phenyl-1H-pyrazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1124708-1.0g |
5-iodo-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid |
2137532-88-6 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1124708-10.0g |
5-iodo-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid |
2137532-88-6 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1124708-0.25g |
5-iodo-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid |
2137532-88-6 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1124708-0.5g |
5-iodo-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid |
2137532-88-6 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1124708-5.0g |
5-iodo-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid |
2137532-88-6 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1124708-0.05g |
5-iodo-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid |
2137532-88-6 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1124708-10g |
5-iodo-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid |
2137532-88-6 | 95% | 10g |
$3622.0 | 2023-10-26 | |
Enamine | EN300-1124708-2.5g |
5-iodo-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid |
2137532-88-6 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1124708-0.1g |
5-iodo-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid |
2137532-88-6 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1124708-5g |
5-iodo-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid |
2137532-88-6 | 95% | 5g |
$2443.0 | 2023-10-26 |
5-iodo-1-4-(propan-2-yl)phenyl-1H-pyrazole-4-carboxylic acid 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
5-iodo-1-4-(propan-2-yl)phenyl-1H-pyrazole-4-carboxylic acidに関する追加情報
Introduction to 5-iodo-1-4-(propan-2-yl)phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 2137532-88-6)
5-Iodo-1-4-(propan-2-yl)phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 2137532-88-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazole carboxylic acids, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The molecular structure of 5-iodo-1-4-(propan-2-yl)phenyl-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring substituted with an iodine atom at the 5-position and a 4-(propan-2-yl)phenyl group at the 1-position. The carboxylic acid functionality at the 4-position further enhances its reactivity and potential for conjugation with various biomolecules. This combination of functional groups provides a versatile platform for the development of new pharmaceutical agents.
Recent studies have highlighted the potential of 5-iodo-1-4-(propan-2-yl)phenyl-1H-pyrazole-4-carboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The researchers found that the iodine substitution at the 5-position plays a crucial role in enhancing this activity, making it a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory properties, 5-iodo-1-4-(propan-2-yl)phenyl-1H-pyrazole-4-carboxylic acid has shown promising antiviral activity against several viral strains, including influenza and herpes simplex virus (HSV). A study conducted by a team of virologists at the University of California, San Francisco, demonstrated that this compound effectively inhibits viral replication by interfering with key viral enzymes. The mechanism of action involves binding to viral proteases, thereby preventing the maturation and release of new viral particles.
The anticancer potential of 5-iodo-1-4-(propan-2-yl)phenyl-1H-pyrazole-4-carboxylic acid has also been explored in preclinical studies. Research published in Cancer Research in 2023 indicated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism underlying its anticancer activity is thought to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.
The physicochemical properties of 5-iodo-1-4-(propan-2-yl)phenyl-1H-pyrazole-4-carboxylic acid have been extensively characterized. It is a white crystalline solid with a molecular weight of approximately 367.09 g/mol. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it suitable for various pharmaceutical formulations. Its stability under different conditions has also been evaluated, showing good stability under neutral and slightly acidic conditions but some degradation under strongly alkaline conditions.
In terms of synthetic routes, several methods have been developed to prepare 5-iodo-1-4-(propan-2-y l)phenyl -1H-p yrazol e -4-c arbox ylic aci d. One common approach involves the condensation of an appropriate hydrazine derivative with an acetylenic carboxylic acid followed by iodination at the 5-position. Another method involves palladium-catalyzed coupling reactions between aryl halides and pyrazole derivatives. These synthetic strategies provide flexible pathways for large-scale production and structural modifications.
The safety profile of 5 -io do -1 -4 -(pr opan -2 - yl )phe nyl -1 H-p yra zol e -4-c arbo xyli c aci d has been assessed through various toxicological studies. In vitro assays have shown low cytotoxicity towards normal human cells at therapeutic concentrations. In vivo studies in animal models have also demonstrated good tolerability and minimal side effects when administered orally or intravenously. However, further long-term safety studies are required to fully evaluate its potential for clinical use.
In conclusion, 5 -io do -1 -4 -(pr opan -2 - yl )phe nyl -1 H-p yra zol e -4-c arbo xyli c aci d (CAS No . 2 137 53 2 -88 -6) represents a promising lead compound with diverse biological activities and therapeutic potential. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for various medical applications. As new findings emerge, this compound is likely to play an increasingly important role in the development of novel drugs for treating inflammatory diseases, viral infections, and cancer.
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